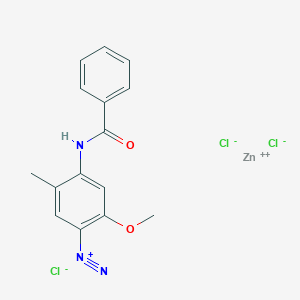
Diazo Reagent OA
Descripción general
Descripción
Diazo Reagent OA is a type of diazo compound. Diazo compounds are reagents with unique and surprisingly diverse reactivity modes, including transformations with both the retention of nitrogen atoms and the elimination of dinitrogen during their thermal, catalytic, or photolytic activation . They find their application in obtaining a variety of privileged in drug design motifs, such as a wide range of heterocyclic systems .
Synthesis Analysis
Diazo compounds are synthesized via the oxidation of free hydrazones by iodosylbenzene . This process allows the synthesis of the desired compounds under milder reaction conditions while being more atom-economical . An electrochemical synthesis provides diazo compounds from hydrazones in very high yields and avoids the use of harsh and toxic chemical oxidants .Chemical Reactions Analysis
Diazo compounds are known for their role in multicomponent reactions (MCRs), which are chemical transformations where three or more compounds react in a highly selective manner to form complex organic molecules . They also participate in cycloaddition reactions and diazotization reactions .Aplicaciones Científicas De Investigación
Organic Synthesis and Flow Technology : Diazo compounds are versatile in organic chemistry for assembling complex molecules. They are clean and atom-efficient but potentially explosive and difficult to handle. Continuous flow technology aids in handling these reagents safely and on a large scale (Müller & Wirth, 2015).
Chemical Biology : Their broad reactivity makes diazo groups valuable for chemical biologists, useful in probing and modifying proteins and nucleic acids (Mix, Aronoff, & Raines, 2016).
Protein Esterification : Diazo compounds, particularly the (p-methylphenyl)glycinamide scaffold, are efficient for esterifying protein carboxyl groups (Mix & Raines, 2015).
Site-Specific Labelling in Chemical Biology : Diazo compounds enable specific tagging of proteins and antibodies for bioimaging and cysteine proteome probing in cell lysates (Bernardim et al., 2020).
Modification of Oligonucleotides : They allow for the clean and efficient conversion of aminated oligonucleotides into azido-modified ones, crucial for conjugation processes (Lartia, Murat, Dumy, & Defrancq, 2011).
Arming/SAR Studies of Natural Products : Diazo reagents facilitate the selective derivatization of natural products for structure-activity relationship studies (Chamni et al., 2011).
Explosive Hazard Assessment : Studies on the thermal stability and explosive hazard of diazo compounds inform their safer handling in research settings (Green et al., 2019).
Stereo-Control in Organic Reactions : Metal porphyrins catalyze carbene transfer reactions using diazo reagents, highlighting the influence of the ligand structure on reaction stereoselectivity (Intrieri, Carminati, & Gallo, 2016).
Gold Carbene Chemistry : Gold catalysts uniquely decompose diazo compounds, leading to various cycloaddition, insertion, and coupling reactions (Wei et al., 2015).
Conversion of Azides in Chemical Biology : Phosphinoester-mediated conversion of azides into diazo compounds in water extends their utility in chemical biology (Chou & Raines, 2013).
Transition-Metal-Catalyzed C—H Alkylation : Diazo compounds facilitate C—H alkylation of arenes and heteroarenes under transition metal catalysis, showing significant synthetic applications (Wang et al., 2016).
Safety And Hazards
Diazo compounds can be hazardous due to their instability, exothermic decomposition, and potential explosive behavior . They are known to be shock-sensitive, and explosive as well as highly toxic . Safety measures include avoiding breathing vapors, mist or gas, wearing protective equipment, and ensuring adequate ventilation .
Direcciones Futuras
The use of diazo compounds in multicomponent reactions is one of the most rapidly developing areas in chemistry . Future research directions include exploring the potential of diazo compounds for multicomponent approach and developing safer and more efficient methods for their synthesis .
Relevant Papers The paper “Multicomponent Reactions Involving Diazo Reagents: A 5-Year Update” provides a comprehensive review of recent developments in multicomponent reactions of diazo compounds . Another relevant paper is “Non-stabilized diazoalkane synthesis via the oxidation of free hydrazones by iodosylbenzene and application in in situ MIRC cyclopropanation” which discusses the synthesis of diazo compounds .
Propiedades
IUPAC Name |
zinc;4-benzamido-2-methoxy-5-methylbenzenediazonium;trichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2.3ClH.Zn/c1-10-8-13(18-16)14(20-2)9-12(10)17-15(19)11-6-4-3-5-7-11;;;;/h3-9H,1-2H3;3*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQULPNUGWNFOR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl3N3O2Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431742 | |
| Record name | Diazo Reagent OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diazo Reagent OA | |
CAS RN |
13983-15-8 | |
| Record name | Diazo Reagent OA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






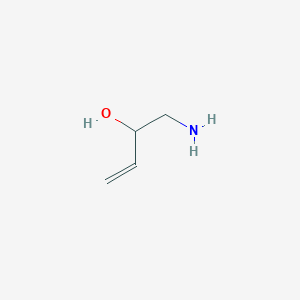
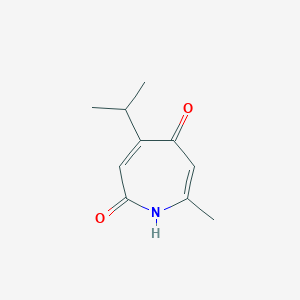

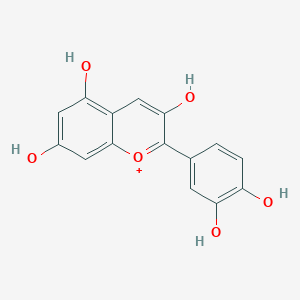
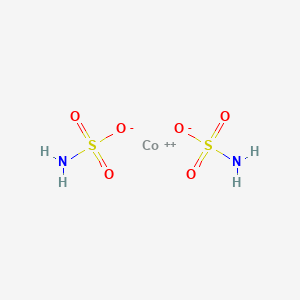
![Spiro[benzofuran-2(4H),1'-cyclohexane]-2',4,6'-trione, 3,5,6,7-tetrahydro-](/img/structure/B77936.png)
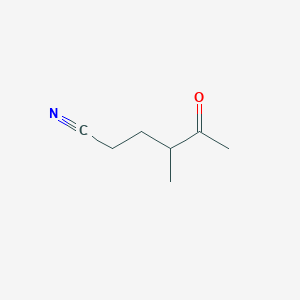
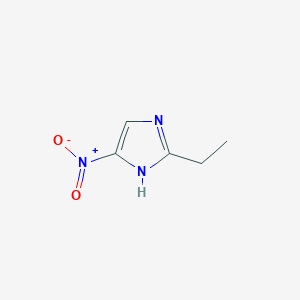
![8-Methylthiazolo[4',5':5,6]benzo[1,2-d]isothiazol-2-amine](/img/structure/B77944.png)

